molecular formula C14H16N4O2S2 B2971836 2-(7-isopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(thiazol-2-yl)acetamide CAS No. 953212-39-0

2-(7-isopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(thiazol-2-yl)acetamide

Cat. No.: B2971836
CAS No.: 953212-39-0
M. Wt: 336.43
InChI Key: WFXQKFXLJQRBCM-UHFFFAOYSA-N
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Description

2-(7-isopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(thiazol-2-yl)acetamide is a complex organic compound belonging to the thiazolo[3,2-a]pyrimidine class. This compound has garnered attention due to its potential biological and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the construction of the thiazolo[3,2-a]pyrimidine core. One common approach is the cyclization of appropriately substituted thioureas with α-haloketones under acidic conditions. The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired product.

Industrial Production Methods

On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and high-throughput screening can also be employed to optimize reaction conditions and yield.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : Conversion of the thiazole ring to its corresponding sulfone.

  • Reduction: : Reduction of the oxo group to a hydroxyl group.

  • Substitution: : Replacement of the isopropyl group with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (m-CPBA).

  • Reduction: : Typical reducing agents are lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

  • Substitution: : Various nucleophiles can be used, depending on the desired substitution.

Major Products Formed

  • Oxidation: : Formation of the corresponding sulfone derivative.

  • Reduction: : Production of the corresponding hydroxyl derivative.

  • Substitution: : Generation of various substituted thiazolo[3,2-a]pyrimidines.

Scientific Research Applications

This compound has shown promise in several scientific research areas:

  • Chemistry: : Used as a building block for the synthesis of more complex molecules.

  • Biology: : Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

  • Medicine: : Explored for its therapeutic potential in treating various diseases.

  • Industry: : Applied in the development of new materials and chemical processes.

Mechanism of Action

The exact mechanism of action of this compound is still under investigation. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate its precise mode of action.

Comparison with Similar Compounds

This compound is unique due to its specific structural features, such as the presence of the isopropyl group and the thiazolo[3,2-a]pyrimidine core. Similar compounds include:

  • Thiazolo[3,2-a]pyrimidines: : Variants with different substituents on the thiazole and pyrimidine rings.

  • Indole derivatives: : Compounds with similar biological activities but different core structures.

Properties

IUPAC Name

2-(5-oxo-7-propan-2-yl-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O2S2/c1-8(2)10-6-12(20)18-9(7-22-14(18)16-10)5-11(19)17-13-15-3-4-21-13/h3-4,6,8-9H,5,7H2,1-2H3,(H,15,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFXQKFXLJQRBCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=O)N2C(CSC2=N1)CC(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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